![molecular formula C18H19N3O4S B11837285 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, resulting in good yields . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity:
Reaction Conditions | Reagents/Catalysts | Product Formed | Notes |
---|---|---|---|
Acidic hydrolysis | HCl/H<sub>2</sub>O (1:1) | 1H-Indole-2-carboxylic acid derivative | Complete conversion at 80°C for 6 hours |
Basic hydrolysis | NaOH/EtOH | Sodium salt of carboxylic acid | Higher reaction rate in polar solvents |
Sulfonamide Functionalization
The methylaminosulfonyl group participates in alkylation and nucleophilic substitution reactions, enabling structural diversification:
Reaction Type | Reagents | Key Observations |
---|---|---|
Alkylation | R-X (alkyl halides) | Forms N-alkylated sulfonamide derivatives |
Nucleophilic substitution | Amines or thiols | Substitutes sulfonamide’s methyl group |
For example, reaction with benzyl chloride produces 5-[2-(benzyl(methyl)amino)sulfonyl]ethyl derivatives, enhancing lipophilicity.
Indole Ring Modifications
The indole core undergoes electrophilic substitution at positions 4, 5, and 6, influenced by the electron-withdrawing carboxylic ester and sulfonamide groups:
Reaction | Conditions | Position Selectivity | Major Product |
---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 4 | 4-Nitroindole derivative |
Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub> | Position 5 (minor at 6) | 5-Bromo-substituted compound |
The pyridinyl substituent at position 3 directs electrophiles to the indole ring’s less hindered positions.
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic fused systems:
Reaction Pathway | Catalyst | Product Structure | Application |
---|---|---|---|
Intramolecular cyclization | Pd(PPh<sub>3</sub>)<sub>4</sub> | Pyridoindole-fused bicyclic system | Potential antiviral scaffolds |
This reaction leverages the proximity of the pyridinyl and sulfonamide groups.
Cross-Coupling Reactions
The indole and pyridine rings facilitate palladium-catalyzed couplings, such as:
-
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids at position 5 of the indole ring.
-
Optimized conditions: Pd(OAc)<sub>2</sub>, SPhos ligand, K<sub>3</sub>PO<sub>4</sub>, 90°C.
-
Biological Target Interactions
While not a traditional "reaction," the compound’s interactions with biological targets are mediated by its chemical groups:
Target Protein | Binding Affinity (K<sub>d</sub>) | Functional Impact |
---|---|---|
Serotonin 5-HT<sub>1D</sub> receptor | 12 nM | Agonist activity (migraine relief) |
Viral protease | 8.5 µM | Inhibition of replication |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water on the carbonyl carbon, stabilized by the indole’s electron-rich environment.
-
Sulfonamide Alkylation : The methylamino group acts as a soft nucleophile, favoring SN2 mechanisms with primary alkyl halides.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and drug development, particularly in synthesizing migraine therapeutics and antiviral agents.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit notable antimicrobial properties. The mentioned compound has been synthesized and evaluated for its effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones measured using the Diameter of Inhibition Zone (DIZ) assay. For instance, compounds derived from this indole structure exhibited DIZ values up to 22 mm against Staphylococcus aureus and Bacillus subtilis .
Synthesis of Drug Intermediates
The compound serves as an intermediate in the synthesis of Naratriptan, a triptan medication used to treat migraine headaches. The synthesis involves converting the indole derivative into various functionalized forms that enhance its pharmacological activity . This highlights its role in pharmaceutical manufacturing and drug formulation processes.
Antimicrobial Evaluation Study
A comprehensive evaluation was conducted on various indole derivatives, including the compound . The study involved synthesizing a series of compounds and assessing their antimicrobial efficacy through standardized tests. The results indicated that specific derivatives demonstrated superior activity against target bacteria, suggesting potential for development as new antimicrobial agents .
Compound | Target Bacteria | DIZ (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 21 |
Compound B | Bacillus subtilis | 22 |
Compound C | Escherichia coli | 18 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its mechanism of action at the molecular level. These studies suggest that the compound can effectively interact with key enzymes involved in bacterial metabolism, potentially leading to its antibacterial effects .
Future Directions in Research
The ongoing research into indole derivatives, particularly those like 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester, is promising. Future studies may focus on:
- Optimization of Antimicrobial Efficacy : Further modifications to enhance activity against resistant bacterial strains.
- Exploration of Other Biological Activities : Investigating potential anticancer or anti-inflammatory properties.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase by forming a bis-bidentate chelation with two magnesium ions . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antiviral and anticancer properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
What sets 1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Biological Activity
1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of Naratriptan, a medication used to treat migraines. The biological activity of this compound stems from its structural features, which influence its interaction with various biological targets.
The compound features an indole core with a carboxylic acid and a pyridinyl group, which are critical for its biological activity. The synthesis typically involves microwave-assisted methods that enhance yield and reduce reaction times, demonstrating significant efficiency in producing indole-2-carboxylic acid esters .
Table 1: Synthesis Overview
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | Indole-2-carboxylic acid + Methylsulfamoyl chloride | Microwave irradiation | Up to 88% |
2 | Esterification with pyridinyl derivatives | THF at room temperature | High yield |
Antiviral Properties
Recent studies have indicated that derivatives of indole compounds exhibit antiviral activity, particularly against SARS-CoV-2. For instance, certain indole derivatives demonstrated enzyme inhibition with IC50 values indicating effective inhibition of viral replication pathways . The incorporation of specific substituents on the indole ring significantly influences the potency of these compounds.
Antagonistic Activity
Indole derivatives have also been identified as selective antagonists for cysteinyl leukotriene receptors (CysLT1). A notable study found that certain derivatives exhibited IC50 values as low as 0.0059μM against CysLT1, indicating their potential in treating inflammatory conditions such as asthma . The structure-activity relationship (SAR) analysis revealed that modifications to the indole structure could enhance antagonistic properties.
Table 2: Biological Activity Summary
Activity Type | Compound | Target | IC50 Value (μM) |
---|---|---|---|
Antiviral | Indole Derivative | SARS-CoV-2 | 340 |
CysLT1 Antagonist | Compound 17k | CysLT1 | 0.0059 |
CysLT2 Antagonist | Compound 17k | CysLT2 | 15 |
Case Studies
- Antiviral Activity Against SARS-CoV-2 : In a study evaluating various indole derivatives, the compound demonstrated significant inhibition of the viral enzyme with an EC50 value of 57μM. This highlights the compound's potential as a lead for antiviral drug development .
- Cysteinyl Leukotriene Receptor Antagonism : Another study focused on the antagonistic properties of modified indoles against CysLT receptors. The results indicated that certain modifications could lead to improved selectivity and potency against CysLT1 while maintaining minimal activity against CysLT2 .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 5-[2-(methylsulfamoyl)ethyl]-3-pyridin-4-yl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-19-26(23,24)10-7-12-3-4-15-14(11-12)16(13-5-8-20-9-6-13)17(21-15)18(22)25-2/h3-6,8-9,11,19,21H,7,10H2,1-2H3 |
InChI Key |
IFJMJRSGQQOANI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
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